molecular formula C7H5N3O2 B2391107 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione CAS No. 35251-84-4

1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione

Cat. No. B2391107
Key on ui cas rn: 35251-84-4
M. Wt: 163.136
InChI Key: XJBUUVXPCSJTDR-UHFFFAOYSA-N
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Patent
US08877757B2

Procedure details

To a suspension of 3,4-diaminopyridine (10 g, 0.068 mol) in 4N aqueous HCl (100 ml) is added oxalic acid (10.4 g, 0.082 mol) and the reaction mixture is refluxed for 20 h. The reaction mixture is cooled down and the solid precipitated is filtered, washed with water then dried under vacuum to afford 9 g (80%) of the title compound as a solid. HPLC (max plot) 98%. LC/MS: (ES+):164.3.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[C:9](O)(=[O:13])[C:10](O)=[O:11]>Cl>[NH:8]1[C:10](=[O:11])[C:9](=[O:13])[NH:1][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][C:7]1=2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=NC=CC1N
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled down
CUSTOM
Type
CUSTOM
Details
the solid precipitated
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
then dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1C2=C(NC(C1=O)=O)C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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